molecular formula C12H13NO B2832796 (S)-2-(4-Quinolinyl)-1-propanol CAS No. 2248173-34-2

(S)-2-(4-Quinolinyl)-1-propanol

Cat. No.: B2832796
CAS No.: 2248173-34-2
M. Wt: 187.242
InChI Key: TVWRWGMDRAILKR-SECBINFHSA-N
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Description

(S)-2-(4-Quinolinyl)-1-propanol is a chiral quinoline derivative with the molecular formula C12H13NO . As a single-enantiomer compound, the (S)-configuration is of significant interest in medicinal chemistry and asymmetric synthesis, particularly for the development of novel bioactive molecules. Quinoline scaffolds are recognized for their broad bioactivity and are prevalent in compounds with antiparasitic, anticancer, and antibacterial properties . Researchers value this chiral alcohol as a potential building block for creating more complex molecular architectures. Its structure suggests utility in exploring structure-activity relationships and in the development of new catalytic processes, including asymmetric autocatalysis, a phenomenon observed in related chiral pyrimidyl and quinolinyl alcohols . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2S)-2-quinolin-4-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9(8-14)10-6-7-13-12-5-3-2-4-11(10)12/h2-7,9,14H,8H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWRWGMDRAILKR-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC=NC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=CC=NC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Quinolinyl)-1-propanol typically involves the enantioselective reduction of 2-(4-quinolinyl)-1-propanone. This reduction can be achieved using chiral catalysts or reagents to ensure the desired stereochemistry. Commonly used methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using optimized chiral catalysts to ensure high yield and enantiomeric purity. The reaction conditions are carefully controlled to maintain the desired stereochemistry and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Quinolinyl)-1-propanol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form the corresponding ketone, 2-(4-quinolinyl)-1-propanone.

    Reduction: Further reduction can yield different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide or potassium permanganate can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Tosyl chloride or mesyl chloride can be used to convert the hydroxyl group into a good leaving group, followed by nucleophilic substitution.

Major Products

    Oxidation: 2-(4-Quinolinyl)-1-propanone.

    Reduction: Various alcohol derivatives depending on the reducing agent and conditions.

    Substitution: Substituted quinoline derivatives with different functional groups.

Scientific Research Applications

(S)-2-(4-Quinolinyl)-1-propanol and its derivatives have been studied for their antimicrobial properties. A series of compounds related to this structure have shown promising results against various pathogens, including bacteria and fungi.

Antimicrobial Activity

Recent studies have synthesized several derivatives of quinoline-based compounds, including this compound. These derivatives were evaluated for their activity against Mycobacterium tuberculosis, Escherichia coli, and Candida albicans among others. The Minimum Inhibitory Concentration (MIC) values indicated that many of these compounds exhibit moderate to good antitubercular activity:

CompoundMIC (µM)Activity Type
8a9.2Antitubercular
8h25.34Antibacterial
8m106.4Antifungal

These findings suggest that modifications to the quinoline structure can enhance antimicrobial efficacy, making this compound a candidate for further development in antimicrobial therapies .

Pharmacological Applications

The pharmacological potential of this compound extends beyond antimicrobial activity. Quinoline derivatives have been implicated in various therapeutic areas, including:

Anticancer Properties

Research indicates that quinoline derivatives may possess cytotoxic effects against cancer cell lines. For instance, quinolin-4-one derivatives have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells . This mechanism could be explored further with this compound as a lead compound.

Cystic Fibrosis Treatment

The quinoline scaffold has been utilized in the development of drugs for treating cystic fibrosis, such as ivacaftor, which targets the CFTR protein . While this compound is not directly linked to cystic fibrosis treatment, its structural similarities suggest it may be a candidate for similar therapeutic exploration.

HIV Treatment

Elvitegravir, a drug developed from quinoline derivatives, illustrates the potential of this chemical class in antiviral therapy . Investigating the antiviral properties of this compound could reveal new applications in treating viral infections.

Case Studies and Research Findings

Several studies highlight the effectiveness of quinoline-based compounds in various applications:

  • A study demonstrated that certain derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria, emphasizing the need for new antibiotics in an era of increasing resistance .
  • Another investigation into the structure-activity relationship (SAR) revealed that specific substitutions on the quinoline ring significantly influenced biological activity, providing a pathway for rational drug design .

Mechanism of Action

The mechanism of action of (S)-2-(4-Quinolinyl)-1-propanol in biological systems involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA or interact with enzymes, affecting their activity. The chiral center plays a crucial role in determining the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(4-Quinolinyl)-1-propanol is unique due to its specific chiral center and the combination of the quinoline ring with a propanol moiety. This structure imparts distinct chemical and biological properties, making it valuable in asymmetric synthesis and medicinal chemistry.

Q & A

How can researchers optimize the enantiomeric purity of (S)-2-(4-Quinolinyl)-1-propanol during synthesis?

Basic Research Focus : Synthesis Methodology
To improve enantiomeric purity, asymmetric catalysis or chiral resolution techniques are recommended. For example, using chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., Sharpless epoxidation-derived systems) can enhance stereochemical control. Chromatographic separation via chiral stationary phases (e.g., cellulose-based columns) is also effective for isolating the S-enantiomer. Non-racemic synthesis methods, as described in patent literature, emphasize kinetic resolution or enzymatic catalysis to minimize racemization .

What experimental approaches are used to evaluate the biological activity of this compound in enzyme interaction studies?

Basic Research Focus : Biological Activity Profiling
Enzyme inhibition assays (e.g., fluorescence-based or radiometric assays) are standard for assessing binding affinity. Structural analysis via X-ray crystallography or cryo-EM can elucidate binding modes to target enzymes like cytochrome P450 isoforms. Comparative studies with racemic mixtures versus enantiopure S-configuration are critical to isolate stereospecific effects .

How can contradictory data on the biological efficacy of this compound across studies be systematically resolved?

Advanced Research Focus : Data Reconciliation
Contradictions often arise from variability in compound purity, assay conditions (e.g., pH, temperature), or biological models. Researchers should:

  • Validate purity using HPLC-MS and chiral chromatography.
  • Replicate studies under standardized protocols (e.g., OECD guidelines).
  • Perform meta-analyses to identify confounding variables, such as solvent effects or cell line specificity.
    Cross-referencing with structurally analogous compounds (e.g., 4-Chloro-2-phenylquinoline derivatives) may clarify structure-activity relationships .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic Research Focus : Analytical Characterization

  • NMR Spectroscopy : 1H/13C NMR identifies quinolinyl and propanol moieties; NOESY confirms stereochemistry.
  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers with >99% purity.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula and detects impurities.
  • X-ray Diffraction : Absolute configuration determination for crystalline samples .

What is the pharmacological significance of the S-enantiomer compared to the R-form in this compound?

Advanced Research Focus : Enantiomer-Specific Effects
The S-configuration may exhibit enhanced binding to chiral biological targets (e.g., G-protein-coupled receptors) due to spatial complementarity. Studies on analogous compounds (e.g., S-propranolol) show enantiomers can differ in potency, metabolism, and toxicity. Researchers should conduct in vitro/in vivo comparative assays (e.g., IC50, pharmacokinetics) and molecular docking simulations to map enantiomer-target interactions .

How can computational modeling guide the design of derivatives of this compound for improved bioactivity?

Advanced Research Focus : Rational Drug Design

  • Density Functional Theory (DFT) : Predicts electronic properties and reactive sites for functionalization.
  • Molecular Dynamics (MD) : Simulates ligand-protein binding stability under physiological conditions.
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the quinolinyl ring) with activity trends.
    Validate predictions with synthetic modifications (e.g., introducing sulfonyl or halogen groups) and bioassays .

What strategies mitigate oxidation or degradation of this compound during storage or experimental use?

Basic Research Focus : Stability Optimization

  • Storage : Sealed containers under inert gas (N2/Ar) at −20°C to prevent propanol hydroxyl group oxidation.
  • Antioxidants : Add 0.1% BHT or ascorbic acid in solution phases.
  • Light Protection : Amber glassware or opaque storage to avoid photodegradation of the quinolinyl ring.
    Stability studies using accelerated aging protocols (e.g., 40°C/75% RH) and LC-MS monitoring are advised .

What synthetic routes yield scalable quantities of this compound without racemization?

Advanced Research Focus : Scalable Synthesis

  • Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Ru-BINAP complexes) enable stereoselective reduction of ketone precursors.
  • Biocatalysis : Lipases or ketoreductases (e.g., KRED-101) selectively reduce prochiral ketones to the S-alcohol.
  • Flow Chemistry : Continuous processes minimize intermediate degradation and improve yield (>85%) .

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